



Application Notes and Protocols for ERK2 Inhibition in Cancer Cell Lines

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Compound of Interest		
Compound Name:	ERK2-IN-3	
Cat. No.:	B12379895	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific inhibitor "ERK2-IN-3" could not be identified in publicly available scientific literature. Therefore, these application notes utilize the well-characterized, potent, and selective ERK1/2 inhibitor SCH772984 as a representative compound to provide detailed protocols and data. Researchers should always consult the manufacturer's datasheet for specific information on their compound of interest.

Introduction

The Extracellular signal-regulated kinases (ERK1 and ERK2) are critical nodes in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] This pathway is a central regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration.
[2] The RAS/RAF/MEK/ERK pathway is frequently hyperactivated in a wide range of human cancers due to mutations in upstream components like RAS and BRAF, making it a key target for therapeutic intervention.[3][4]

ERK2, in particular, has been shown to be a significant promoter of cancer cell growth and migration.[5] Small molecule inhibitors that directly target ERK1/2, such as SCH772984, offer a promising strategy to overcome resistance mechanisms associated with inhibitors targeting upstream kinases like BRAF and MEK.[3] These notes provide detailed methodologies for evaluating the efficacy of a representative ERK2 inhibitor in specific cancer cell lines.

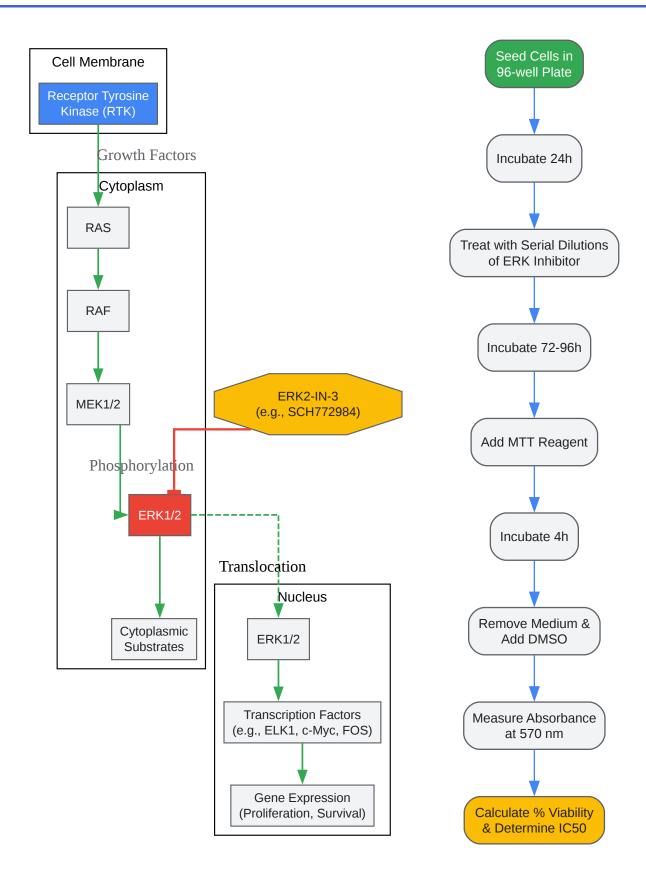


Mechanism of Action

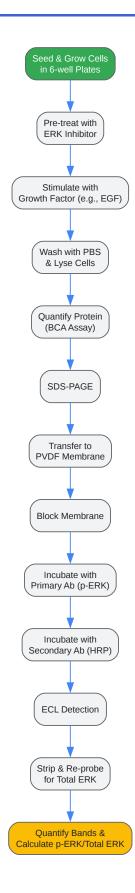
ERK inhibitors like SCH772984 are small molecules designed to specifically block the kinase activity of ERK1 and ERK2.[6] They typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the active, phosphorylated form of ERK.[6] This prevents the transfer of a phosphate group from ATP to downstream ERK substrates, which include a multitude of transcription factors (e.g., ELK1, c-Fos, c-Myc) and cytoplasmic proteins.[7] By blocking this final step in the MAPK cascade, these inhibitors effectively shut down the signaling output that promotes cancer cell proliferation and survival.[6]

Signaling Pathway Diagram









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